molecular formula C19H12ClFN2O3 B2457092 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 1105242-18-9

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2457092
CAS No.: 1105242-18-9
M. Wt: 370.76
InChI Key: MYWSHPYXSCQSCC-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide is a novel compound that has garnered interest in various fields of research and industry due to its unique chemical structure and potential applications. This compound belongs to the class of isoxazole derivatives and features a benzofuran moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and isoxazole moieties play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide stands out due to its unique combination of the benzofuran and isoxazole moieties with the chloro and fluoro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O3/c20-13-5-3-6-14(21)18(13)19(24)22-10-12-9-17(26-23-12)16-8-11-4-1-2-7-15(11)25-16/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWSHPYXSCQSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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